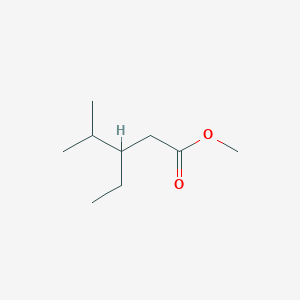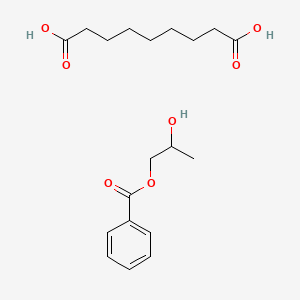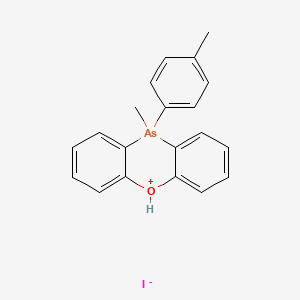
Zirconium(4+);tetrahydroxide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconium(4+);tetrahydroxide;hydrate, commonly referred to as Zirconium(IV) hydroxide, is a white to off-white solid with the chemical formula Zr(OH)₄. It is sparingly soluble in water and possesses a relatively high specific surface area, ion exchange capacity, good thermal stability, and dielectric properties . This compound is often used as a precursor in the preparation of various zirconium-based materials and catalysts.
Preparation Methods
Zirconium(IV) hydroxide can be synthesized through the mild base hydrolysis of zirconium halides and nitrates. A typical precursor used in this process is zirconium oxychloride. The reaction involves the addition of a base, such as ammonia, to an aqueous solution of zirconium oxychloride, resulting in the precipitation of zirconium(IV) hydroxide . Industrial production methods often involve similar hydrolysis reactions, followed by filtration, washing, and drying to obtain the final product.
Chemical Reactions Analysis
Zirconium(IV) hydroxide undergoes several types of chemical reactions, including:
- Decomposition: When heated at 550°C, zirconium(IV) hydroxide decomposes to form zirconium dioxide (ZrO₂) and water .
Zr(OH)4→ZrO2+2H2O
Reaction with Mineral Acids: Zirconium(IV) hydroxide reacts with mineral acids to form corresponding zirconium salts. For example, reaction with hydrochloric acid yields zirconium chloride, while reaction with sulfuric acid produces zirconium sulfate .Zr(OH)4+4HCl→ZrCl4+4H2O
Zr(OH)4+2H2SO4→Zr(SO4)2+4H2O
Scientific Research Applications
Zirconium(IV) hydroxide has a wide range of scientific research applications, including:
Environmental Remediation: Zirconium(IV) hydroxide is used to fabricate coated magnetic materials for the removal of anionic dyes from aqueous solutions.
Nanomaterials: Zirconia-based nanomaterials, derived from zirconium(IV) hydroxide, have applications as nanocatalysts, nanosensors, and adsorbents.
Mechanism of Action
The mechanism by which zirconium(IV) hydroxide exerts its effects is primarily related to its high specific surface area and ion exchange capacity. These properties enable it to interact with various molecules and ions, facilitating catalytic and adsorption processes. In catalysis, zirconium(IV) hydroxide can act as a solid acid catalyst, promoting reactions through the donation or acceptance of protons. In environmental applications, its ion exchange capacity allows it to effectively remove contaminants from water.
Comparison with Similar Compounds
Zirconium(IV) hydroxide is often compared with other zirconium compounds, such as zirconium dioxide (ZrO₂) and zirconium oxychloride (ZrOCl₂). While zirconium dioxide is primarily used in ceramics and refractories due to its high thermal stability, zirconium oxychloride is commonly used as a precursor in the synthesis of other zirconium compounds. Zirconium(IV) hydroxide is unique in its combination of high specific surface area, ion exchange capacity, and versatility in various applications .
Similar compounds include:
- Zirconium dioxide (ZrO₂)
- Zirconium oxychloride (ZrOCl₂)
- Zirconium sulfate (Zr(SO₄)₂)
These compounds share some properties with zirconium(IV) hydroxide but differ in their specific applications and chemical behaviors.
Properties
CAS No. |
59271-57-7 |
|---|---|
Molecular Formula |
H6O5Zr |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
zirconium(4+);tetrahydroxide;hydrate |
InChI |
InChI=1S/5H2O.Zr/h5*1H2;/q;;;;;+4/p-4 |
InChI Key |
WIWFPCBMLUXFOG-UHFFFAOYSA-J |
Canonical SMILES |
O.[OH-].[OH-].[OH-].[OH-].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)
![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)

![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
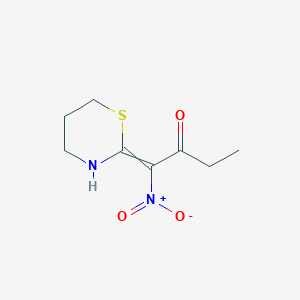
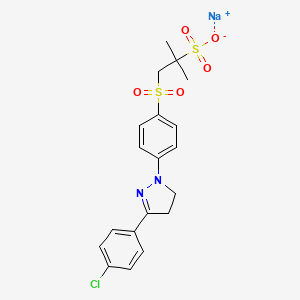
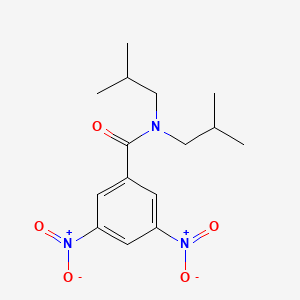

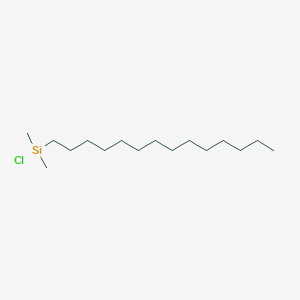
![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)
